molecular formula C20H19N3O3S2 B2659289 N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide CAS No. 941925-47-9

N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B2659289
CAS No.: 941925-47-9
M. Wt: 413.51
InChI Key: JAOBVHVMCCDPOH-UHFFFAOYSA-N
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Description

The compound N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a tetrahydroisoquinoline-carbonyl moiety and a benzenesulfonamide group. Its structural complexity arises from the integration of three pharmacophoric elements:

  • A thiazole ring, which contributes π-π stacking and hydrogen-bonding capabilities.
  • A benzenesulfonamide moiety, known for modulating solubility and enhancing binding affinity in enzyme inhibition (e.g., carbonic anhydrase inhibitors) .

Below, we compare its properties and synthesis strategies with related compounds.

Properties

IUPAC Name

N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-14-18(19(24)23-12-11-15-7-5-6-8-16(15)13-23)27-20(21-14)22-28(25,26)17-9-3-2-4-10-17/h2-10H,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOBVHVMCCDPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research data.

Structural Overview

This compound features:

  • Thiazole moiety : Often linked to antimicrobial and anticancer properties.
  • Tetrahydroisoquinoline core : Known for neuropharmacological effects and involvement in various biological activities.
  • Benzenesulfonamide structure : Associated with enzyme inhibition and receptor modulation.

Biological Activity

The biological activity of this compound is inferred from studies of structurally similar compounds. Key activities include:

  • Antimicrobial Activity : Compounds with similar thiazole and sulfonamide structures have demonstrated efficacy against various pathogens. For instance, derivatives have shown potential in inhibiting bacterial growth by disrupting cell membranes or inhibiting essential enzymes.
  • Anticancer Properties : The tetrahydroisoquinoline component is known for its role in inhibiting cancer cell proliferation. Research indicates that similar compounds can act as selective estrogen receptor modulators and inhibit kinases involved in cancer progression .
  • Neuropharmacological Effects : Given the presence of the tetrahydroisoquinoline structure, this compound may exhibit neuroprotective effects and could be explored for applications in treating neurodegenerative diseases.

While specific mechanisms for this compound are not fully elucidated due to limited research, related compounds suggest possible interactions with:

  • Enzymes : Binding to enzymes involved in cellular signaling pathways.
  • Receptors : Modulating receptor activity that influences cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its potential biological activities.

Compound NameStructure SimilarityBiological Activity
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamideThiazole ring presentAntimicrobial activity
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideBenzene sulfonamide structureNeurotoxic and antimicrobial activities
4-(1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamideTetrahydroisoquinoline coreCancer cell proliferation inhibition

Case Studies and Research Findings

While specific case studies on this compound are scarce due to its recent emergence in research contexts, preliminary findings suggest:

  • In vitro studies indicate that derivatives may exhibit significant cytotoxic effects against various cancer cell lines.
  • Research focusing on structural analogs has shown promising results in terms of inhibition rates against key enzymes involved in disease pathways .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that compounds derived from thiazole and tetrahydroisoquinoline structures possess significant anticancer properties. For instance, derivatives similar to N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide have been evaluated for their antiproliferative effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds exhibited potent activity against melanoma cell lines with growth inhibition percentages exceeding 90% .

1.2 Neuroprotective Effects

The tetrahydroisoquinoline moiety is known for its neuroprotective properties. Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported to protect against neurotoxicity induced by substances like MPTP and rotenone. These findings suggest that this compound may also exhibit similar neuroprotective effects due to its structural components .

Pharmacological Applications

2.1 Anticonvulsant Activity

The anticonvulsant potential of compounds related to tetrahydroisoquinoline has been extensively studied. Research indicates that certain derivatives can modulate sodium channels effectively and exhibit protective indices comparable to existing anticonvulsant drugs . This suggests that this compound may hold promise as a new anticonvulsant agent.

2.2 Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activities. Studies suggest that compounds incorporating thiazole rings can inhibit bacterial growth effectively. The incorporation of the benzenesulfonamide group may enhance these properties further by improving solubility and bioavailability .

Material Science Applications

3.1 Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions such as Friedel-Crafts acylation and cyclization processes . These reactions can lead to the development of novel materials with tailored properties.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Area Activity Reference
Anticancer>90% growth inhibition in melanoma cells
NeuroprotectionProtection against neurotoxicity
AnticonvulsantEffective modulation of sodium channels
AntimicrobialInhibition of bacterial growth
Organic SynthesisVersatile building block

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Compound Class Core Heterocycle Key Substituents Functional Groups Present
Target Compound Thiazole Tetrahydroisoquinoline-carbonyl, methyl Sulfonamide, carbonyl, aromatic rings
Triazole Derivatives [7–9] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Sulfonamide, thione (C=S), NH groups
Hydrazinecarbothioamides [4–6] Hydrazide-Thioamide Phenylsulfonyl, difluorophenyl C=S, C=O, NH

Key Observations :

  • The thiazole core in the target compound differs from 1,2,4-triazoles in , altering electronic properties (e.g., aromaticity, dipole moments). Thiazoles typically exhibit stronger electron-withdrawing effects due to sulfur’s electronegativity.
  • Both classes feature sulfonamide groups, but the target compound’s tetrahydroisoquinoline-carbonyl substituent introduces steric bulk and conformational constraints absent in triazole derivatives .
Target Compound (Hypothetical Pathway):

Thiazole Formation : Likely synthesized via Hantzsch thiazole synthesis, combining α-haloketones with thioureas.

Tetrahydroisoquinoline Coupling: Amide bond formation between the thiazole’s amine and tetrahydroisoquinoline-carbonyl chloride.

Sulfonamide Introduction : Reaction of the thiazole intermediate with benzenesulfonyl chloride.

Triazole Derivatives [7–9] ():

Hydrazide-Thioamide Formation : Condensation of benzoic acid hydrazides [1–3] with 2,4-difluorophenyl isothiocyanate .

Cyclization to Triazoles : Reflux in basic media to form 1,2,4-triazole-3-thiones.

Tautomerism : Confirmed via IR (absence of S-H bands at 2500–2600 cm⁻¹; presence of C=S at 1247–1255 cm⁻¹) .

Comparison :

  • Both routes rely on heterocyclic core formation followed by functionalization. However, the target compound’s synthesis likely requires more complex coupling steps (e.g., amide/heterocycle assembly).

Spectroscopic Characterization

Parameter Target Compound (Expected) Triazole Derivatives [7–9] (Observed) Hydrazinecarbothioamides [4–6] (Observed)
IR C=O Stretch ~1660–1680 cm⁻¹ (carbonyl) Absent (cyclization eliminates C=O) 1663–1682 cm⁻¹
IR C=S Stretch Absent (no thione group) 1247–1255 cm⁻¹ 1243–1258 cm⁻¹
NMR Aromatic Protons Multiplets (benzene, thiazole) 7.2–8.1 ppm (phenylsulfonyl, difluorophenyl) 7.3–8.3 ppm (similar substituents)

Insights :

  • The absence of C=S in the target compound distinguishes it from triazole derivatives, simplifying IR interpretation.
  • NMR shifts for aromatic protons in the benzenesulfonamide group are expected to align with those in (7.2–8.1 ppm) .

Q & A

Q. Example Protocol :

React 5-chlorothiazol-2-amine with 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride in pyridine.

Monitor reaction progress via TLC (Rf ~0.75 in ethyl acetate/hexane, per ).

Purify via column chromatography (SiO₂, 10–15% MeOH/CH₂Cl₂) .

Advanced: How can conflicting NMR data for structural elucidation be resolved?

Methodological Answer:
Discrepancies in NMR signals (e.g., overlapping peaks or unexpected coupling constants) require multi-technique validation:

  • 2D NMR : Use HSQC and HMBC to assign carbon-proton correlations (e.g., confirming amide linkages as in ).
  • X-ray crystallography : Resolve ambiguity by determining crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers in ).
  • Comparative analysis : Cross-reference with analogous compounds (e.g., sulfonamide-thiazole derivatives in ).

Case Study :
In , non-classical hydrogen bonds (C–H⋯F/O) were identified via crystallography, resolving ambiguities in ¹H-NMR assignments .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • TLC : Monitor reaction progress (e.g., Rf values: 0.43–0.78 in ).
  • HPLC : Use reverse-phase methods (e.g., tR = 11.27–11.40 min in ) with >98% purity thresholds.
  • Melting point analysis : Compare observed vs. literature values (e.g., 192–235°C in ) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Use DMF or pyridine for improved solubility ().
  • Catalyst screening : Test HATU vs. EDCI for coupling efficiency ().
  • Temperature control : Reflux in ethanol/acetic acid ().

Q. Yield Improvement Table :

ConditionYield RangeReference
Ethanol reflux55–70%
HATU-mediated coupling67–80%
Recrystallization (MeOH)40–55%

Basic: What spectral markers confirm the presence of the tetrahydroisoquinoline moiety?

Methodological Answer:

  • IR : Look for C=O stretches at ~1660–1680 cm⁻¹ (amide I band) and N–H bends at ~3150–3319 cm⁻¹ ().
  • ¹³C-NMR : Identify quaternary carbons adjacent to the amide group (δ ~165–170 ppm, as in ).
  • ¹H-NMR : Detect coupling between thiazole protons (δ 7.2–8.3 ppm) and tetrahydroisoquinoline CH₂ groups (δ 2.5–4.0 ppm) .

Advanced: How can computational modeling predict bioactivity against enzymatic targets?

Methodological Answer:

  • Docking studies : Use PFOR enzyme structures (as in ) to model interactions with the thiazole-sulfonamide motif.
  • QSAR analysis : Correlate substituent effects (e.g., chloro, methyl groups in ) with IC₅₀ values.
  • MD simulations : Assess stability of hydrogen bonds (e.g., N–H⋯N interactions in ) over 100-ns trajectories .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods due to pyridine/DMF toxicity ().
  • Waste disposal : Neutralize acidic/byproduct streams with 10% NaHCO₃ ().
  • Stability : Store at –20°C in amber vials to prevent photodegradation .

Advanced: How to address tautomeric equilibria in structural characterization?

Methodological Answer:

  • Variable-temperature NMR : Identify tautomers (e.g., thione-thiol equilibria in ).
  • IR spectroscopy : Absence of S–H stretches (~2500–2600 cm⁻¹) confirms thione dominance ().
  • Crystallography : Resolve tautomeric forms via hydrogen-bonding patterns (e.g., centrosymmetric dimers in ) .

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